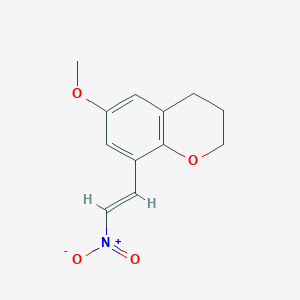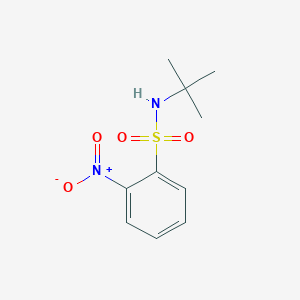
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride is a chemical compound with the CAS Number: 2126159-85-9 . It has a molecular weight of 278.54 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-6-bromo-3,4-dihydro-1,8-naphthyridin-2(1H)-one hydrochloride . The InChI code is 1S/C8H8BrN3O.ClH/c9-5-1-4-2-6(10)8(13)12-7(4)11-3-5;/h1,3,6H,2,10H2,(H,11,12,13);1H .Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 278.54 .科学的研究の応用
Synthesis of Heterocyclic Compounds
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride serves as a key intermediate in the synthesis of heterocyclic compounds. For instance, reactions involving the amination of bromo-naphthyridine derivatives have been explored to obtain amino-naphthyridine compounds, which are crucial for the development of pharmaceuticals (Czuba & Woźniak, 2010; Plas, Woźniak, & Veldhuizen, 2010). These processes highlight the compound's versatility in generating a wide range of amino derivatives through simple addition-elimination reactions.
Anticancer Activity
Naphthyridine derivatives, including those related to 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, have shown promising anticancer properties. A novel naphthyridine compound was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells, suggesting potential for melanoma treatment (Kong et al., 2018). This dual mode of action underscores the potential therapeutic applications of naphthyridine derivatives in cancer treatment.
Antimicrobial Properties
The synthesis and study of naphthyridine derivatives, including those related to 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, have also highlighted antimicrobial properties. New 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines were synthesized and screened for their antibacterial and antifungal activity, with some compounds exhibiting promising activity (Mayekar et al., 2011). These findings suggest the potential for developing new antimicrobial agents from naphthyridine derivatives.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
The development of methods for the synthesis of 1,8-naphthyridines, including 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride, has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . This class of heterocycles finds use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems . Therefore, future directions may include further exploration of these applications and the development of more efficient synthesis methods.
作用機序
Target of Action
The primary targets of 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride are currently unknown
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The compound may influence multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and exerts its effects .
特性
IUPAC Name |
3-amino-6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O.ClH/c9-5-1-4-2-6(10)8(13)12-7(4)11-3-5;/h1,3,6H,2,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNSSGFFDUZRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=N2)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2947994.png)
![4-[(chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2947997.png)


![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)
![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)
![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)
![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)
![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)


![4-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2948015.png)
![1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride](/img/structure/B2948016.png)
